A Technical Guide to 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid, with the CAS Number 1368342-07-7 , is a fascinating building block for medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropyl ring and a trifluoromethyl group offers a compelling set of physicochemical properties that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The trifluoromethyl group, a well-established bioisostere for a methyl group, can significantly improve metabolic stability and binding affinity due to its high electronegativity and lipophilicity.[1][2][3][4] The rigid cyclopropyl scaffold introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this intriguing molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug discovery. Below is a summary of the key properties of 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid.
| Property | Value | Source |
| CAS Number | 1368342-07-7 | Sigma-Aldrich |
| Molecular Formula | C6H7F3O2 | Sigma-Aldrich |
| Molecular Weight | 168.11 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | General knowledge |
| pKa | Estimated to be in the range of 3-4 | Inferred from related carboxylic acids |
Synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid
A logical approach would involve the construction of the trifluoromethyl-substituted cyclopropane ring followed by the introduction of the acetic acid moiety. One possible retro-synthetic analysis is depicted below:
Caption: Retrosynthetic analysis of 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid.
Proposed Synthetic Protocol:
The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid.
Step 1: Synthesis of Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate
This key intermediate can be synthesized via a cyclopropanation reaction. A common method involves the reaction of a trifluoromethyl-substituted alkene with an ethyl diazoacetate in the presence of a rhodium or copper catalyst.
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Reaction: To a solution of the trifluoromethyl-substituted alkene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).
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Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield ethyl 1-(trifluoromethyl)cyclopropanecarboxylate.
Step 2: Reduction to [1-(Trifluoromethyl)cyclopropyl]methanol
The ester intermediate is then reduced to the corresponding alcohol.
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Reaction: To a solution of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate in an anhydrous ether solvent (e.g., diethyl ether or THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).
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Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give [1-(trifluoromethyl)cyclopropyl]methanol.
Step 3: Halogenation of the Alcohol
The alcohol is converted to a more reactive halide, for example, a bromide.
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Reaction: Treat [1-(Trifluoromethyl)cyclopropyl]methanol with a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an appropriate solvent like dichloromethane.
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The reaction is typically run at 0°C to room temperature.
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After the reaction is complete, the mixture is washed with water and brine, dried over a drying agent, and concentrated to yield 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane.
Step 4: Cyanation and Hydrolysis to the Final Product
The bromide is then converted to the nitrile, which is subsequently hydrolyzed to the carboxylic acid.
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Reaction (Cyanation): The bromide is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[7]
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The reaction is heated to ensure completion.
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After workup, the resulting nitrile, 2-[1-(trifluoromethyl)cyclopropyl]acetonitrile, is obtained.
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Reaction (Hydrolysis): The nitrile is then hydrolyzed to the carboxylic acid using either acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) followed by acidic workup will yield the final product, 2-[1-(trifluoromethyl)cyclopropyl]acetic acid.[8]
Caption: Proposed synthetic workflow for 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid.
Applications in Drug Discovery
The incorporation of the 2-[1-(trifluoromethyl)cyclopropyl]acetic acid moiety into a drug candidate can be a powerful strategy to optimize its pharmacological properties.
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a key player in modern medicinal chemistry.[3][9] Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, potentially leading to improved binding interactions with the target protein.[4] Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an extended half-life and improved oral bioavailability of the drug.[1][4]
The Significance of the Cyclopropyl Ring
The cyclopropyl group acts as a rigid scaffold, conformationally restricting the molecule. This can lead to a more defined orientation of the pharmacophoric elements, resulting in higher binding affinity and selectivity for the intended biological target. The cyclopropyl ring is also considered a "bioisostere" of a phenyl ring in some contexts, offering a smaller, more compact, and often more metabolically stable alternative.
Potential Therapeutic Targets
Given its structural features, 2-[1-(trifluoromethyl)cyclopropyl]acetic acid is an attractive building block for the development of inhibitors for a variety of enzyme classes, including but not limited to:
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Proteases: The carboxylic acid can act as a key binding element, while the trifluoromethyl-cyclopropyl group can occupy hydrophobic pockets in the active site.
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Kinases: The rigid scaffold can help in achieving selective inhibition of specific kinases.
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G-protein coupled receptors (GPCRs): The unique shape and electronic properties can lead to novel interactions with these important drug targets.
A related compound, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist used for the treatment of asthma.[5] This highlights the potential of the cyclopropyl acetic acid scaffold in targeting inflammatory pathways.
Safety and Handling
As a laboratory chemical, 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid should be handled with appropriate care. Based on safety data for related compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.
Conclusion
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique combination of a trifluoromethyl group and a cyclopropyl ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The plausible synthetic route outlined in this guide provides a starting point for its preparation, and the discussion of its potential applications should inspire further research into its utility in drug discovery. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can expect to see the 2-[1-(trifluoromethyl)cyclopropyl]acetic acid motif appear in an increasing number of innovative drug candidates.
References
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Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link].
- Google Patents. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link].
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PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].
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YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available from: [Link].
- Google Patents. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
- Google Patents. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.
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Wechem. Design and biological activity of trifluoromethyl containing drugs. Available from: [Link].
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Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link].
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available from: [https://www. .com/news/the-role-of-trifluoromethylated-compounds-in-modern-drug-discovery-12102023.html]([Link]. .com/news/the-role-of-trifluoromethylated-compounds-in-modern-drug-discovery-12102023.html).
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PubChem. Trifluoroacetic acid. Available from: [Link].
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WIPO Patentscope. WO/1997/003941 A PROCESS FOR THE PREPARATION OF CYCLOPROPANE CARBOXYLIC ACIDS AND INTERMEDIATES THEREFOR. Available from: [Link].
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![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](https://www.bldpharm.com/images/cas/1368342-07-7.png)
